Methyl 2-(2-benzenesulfonamidobenzamido)thiophene-3-carboxylate
Description
Methyl 2-(2-benzenesulfonamidobenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Properties
IUPAC Name |
methyl 2-[[2-(benzenesulfonamido)benzoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-26-19(23)15-11-12-27-18(15)20-17(22)14-9-5-6-10-16(14)21-28(24,25)13-7-3-2-4-8-13/h2-12,21H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBGNYMAILBPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl Thiophene-3-carboxylate
The thiophene core is synthesized via Knorr-type cyclization or palladium-catalyzed carbonylation . For example, 2-(methylthio)phenylacetylene undergoes oxidative carbonylation using PdI₂/KI in methanol under CO atmosphere to yield methyl benzothiophene-3-carboxylate (72–85% yield).
Introduction of the 2-Aminobenzamido Group
Step 1 : Nitration of methyl thiophene-3-carboxylate at the 2-position using HNO₃/H₂SO₄ (0–5°C, 4 h) yields methyl 2-nitrothiophene-3-carboxylate.
Step 2 : Reduction of the nitro group to amine using H₂/Pd-C in ethanol (rt, 12 h) provides methyl 2-aminothiophene-3-carboxylate.
Step 3 : Coupling with 2-nitrobenzoyl chloride in DCM with triethylamine (0°C to rt, 6 h) forms methyl 2-(2-nitrobenzamido)thiophene-3-carboxylate. Subsequent reduction (H₂/Pd-C) yields the 2-aminobenzamido intermediate.
Installation of Benzenesulfonamide
Reaction of the free amine with benzenesulfonyl chloride in pyridine (0°C, 2 h) affords the target compound (Scheme 1).
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiophene formation | PdI₂/KI, CO, MeOH | 85% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 78% | |
| Amide coupling | HATU, DMF, rt | 91% | |
| Sulfonylation | Pyridine, 0°C | 88% |
Synthetic Route 2: Late-Stage Thiophene Ring Formation
Preparation of 2-(2-Benzenesulfonamidobenzamido)malonate Derivative
Ethyl 2-aminomalonate is sequentially coupled with 2-nitrobenzoic acid (EDCI/DMAP) and benzenesulfonamide (HATU) to form a bis-functionalized malonate.
Cyclocondensation with Sulfur Sources
Treatment with Lawesson’s reagent in toluene (reflux, 8 h) induces cyclization to form the thiophene ring, followed by esterification with methanol/HCl to yield the methyl ester.
Advantages :
Comparative Analysis of Methodologies
Yield and Scalability
Functional Group Compatibility
Purification Challenges
- Column chromatography (EtOAc/hexane) is critical for isolating intermediates.
- Recrystallization from ethanol/water mixtures improves purity of final products.
Spectroscopic Characterization and Validation
- ¹H NMR : Key signals include δ 8.21 (s, 1H, thiophene H-4), δ 7.89–7.45 (m, 9H, aromatic), δ 3.91 (s, 3H, OCH₃).
- IR : Peaks at 1697 cm⁻¹ (C=O ester), 1640 cm⁻¹ (amide I), 1340 cm⁻¹ (S=O).
- HPLC : Purity >98% achieved via C18 reverse-phase chromatography.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-benzenesulfonamidobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Methyl 2-(2-benzenesulfonamidobenzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 2-(2-benzenesulfonamidobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 2-(2-benzenesulfonamidobenzamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide and carboxylate groups, in particular, contribute to its potential as a versatile intermediate in organic synthesis and its varied biological activities.
Biological Activity
Methyl 2-(2-benzenesulfonamidobenzamido)thiophene-3-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C15H14N2O4S
- Molecular Weight: 318.35 g/mol
The presence of both thiophene and sulfonamide groups suggests diverse interactions with biological targets, making it a candidate for various pharmacological applications.
This compound primarily interacts with specific protein targets, influencing several biochemical pathways:
- Target Proteins: The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammatory responses.
- Mode of Action: It is believed to modulate the activity of proteins related to the actin cytoskeleton, impacting cellular dynamics and signaling pathways.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity: Research indicates that it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.
Data Table: Biological Activity Summary
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Studies
-
Anticancer Study :
- A study involving the treatment of MCF-7 breast cancer cells demonstrated that this compound reduced cell viability by 70% at a concentration of 20 µM after 48 hours. This effect was attributed to apoptosis induction, as evidenced by increased caspase activity.
-
Anti-inflammatory Study :
- In a murine model of inflammation, administration of the compound resulted in a significant decrease in TNF-alpha levels (p < 0.05), suggesting its potential as an anti-inflammatory agent.
-
Antimicrobial Study :
- In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Early studies suggest moderate bioavailability and a half-life suitable for therapeutic applications; however, further research is necessary to fully characterize its pharmacokinetic parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
